molecular formula C5H9ClF3NO2 B3040199 Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride CAS No. 1706452-51-8

Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride

Cat. No.: B3040199
CAS No.: 1706452-51-8
M. Wt: 207.58
InChI Key: TUHUNVYIBXXRIC-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2) and a methyl group (-CH3) attached to a carbon backbone .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds such as “Aminomethyl propanol” can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .

Scientific Research Applications

Application in Lithium-Ion Batteries

Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride, as part of the alkyl 3,3,3-trifluoropropanoate family, finds application in enhancing the high-voltage cycling performance of lithium-ion batteries. For instance, adding methyl 3,3,3-trifluoropropanoate (TFPM) to the electrolyte significantly increases the capacity retention of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. This improvement is attributed to the formation of a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltages (Zheng et al., 2017).

Synthesis of Novel Derivatives

Precursor to α-CF3-α-Amino Acid Derivatives

The compound serves as a precursor in the synthesis of a variety of novel 3,3,3-trifluoroalanine derivatives, which are potential drug candidates. This synthesis involves the reaction of methyl trifluoropyruvate with different compounds, followed by dehydration. These derivatives offer potential in drug development and other chemical applications (Skarpos et al., 2006).

Chemical Reactions and Transformations

Formation of Various Derivatives

This compound reacts with various nucleophiles to form diverse acyclic and heterocyclic derivatives. These reactions lead to the production of different trifluoromethyl-containing compounds, demonstrating the versatility of this chemical in synthetic chemistry (Sokolov & Aksinenko, 2010).

Properties

IUPAC Name

methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(2-9)5(6,7)8;/h3H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHUNVYIBXXRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706452-51-8
Record name methyl 3-amino-2-(trifluoromethyl)propanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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